![molecular formula C8H5F2NO3 B1412978 3',5'-Difluoro-4'-nitroacetophenone CAS No. 1804515-90-9](/img/structure/B1412978.png)
3',5'-Difluoro-4'-nitroacetophenone
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Overview
Description
“3’,5’-Difluoro-4’-nitroacetophenone” is a chemical compound with the molecular formula C8H5F2NO3 . It is also known as 1-(3,5-Difluoro-4-nitro-phenyl)-ethanone .
Molecular Structure Analysis
The molecular weight of “3’,5’-Difluoro-4’-nitroacetophenone” is 201.13 g/mol . The molecular structure consists of a benzene ring substituted with two fluorine atoms and a nitro group, and an acetophenone group .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Nitroquinolones : A method for preparing 1-substituted 3-nitroquinolin-4(1H)-ones from corresponding nitroacetophenones, including difluoro derivatives, is demonstrated. This involves sequential treatment of nitroacetophenone with orthoformate and an amine, followed by a nucleophilic cyclization reaction (Rádl & Chan, 1994).
Formation of 5-Nitropyridines : Multicomponent synthesis of unsymmetrical 5-nitropyridines involves 2-nitroacetophenone, demonstrating a green chemistry approach. This process significantly shortens reaction time and improves yield (Koveza et al., 2018).
Synthesis of Fluorinated Polyimides : A novel ‘3F’ fluorinated diamine monomer, based on trifluoroacetophenone, was synthesized for creating new polyimides. These materials show excellent solvent resistance and high thermal stability, useful for advanced material applications (Brink et al., 1994).
Pharmaceutical and Biochemical Applications
- Intermediate in Antibiotic Synthesis : 4-Nitroacetophenone, a derivative, is a crucial intermediate in the manufacture of broad-spectrum antibiotics like chloramphenicol. Research focuses on developing new synthesis methods for this compound due to its significance in pharmaceuticals (Halstyan & Bushuiev, 2021).
Environmental and Analytical Chemistry
Corrosion Inhibition : Acetophenone derivatives, such as 3-nitroacetophenone, are studied for their potential as eco-friendly corrosion inhibitors for mild steel in acidic mediums. This research is vital for finding safer alternatives to traditional corrosion inhibitors (Ibrahim et al., 2022).
Safety and Hazards
While specific safety and hazard information for “3’,5’-Difluoro-4’-nitroacetophenone” was not found, similar compounds can be irritating to the skin, eyes, and respiratory system . It’s always recommended to handle such compounds with appropriate personal protective equipment and to minimize exposure .
properties
IUPAC Name |
1-(3,5-difluoro-4-nitrophenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO3/c1-4(12)5-2-6(9)8(11(13)14)7(10)3-5/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWWNLQSGYPFAL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1)F)[N+](=O)[O-])F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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